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Compound of Interest

Compound Name: 6-Chloroquinazoline-2,4-diamine

Cat. No.: B094355

An In-depth Technical Guide to 6-Chloroquinazoline-2,4-diamine for Drug Discovery
Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical
properties of 6-Chloroquinazoline-2,4-diamine (CAS No: 18671-95-9), a key heterocyclic
scaffold in modern medicinal chemistry. Designed for researchers, scientists, and drug
development professionals, this document synthesizes critical data on the compound's
structure, physicochemical characteristics, spectral profile, synthesis, and reactivity. By
integrating field-proven insights and standard experimental protocols, this guide serves as an
authoritative resource for leveraging this molecule in the design and synthesis of novel
therapeutic agents, particularly kinase inhibitors.

Core Chemical Identity and Structure

6-Chloroquinazoline-2,4-diamine is a substituted quinazoline that has garnered significant
interest as a foundational structure in drug discovery. Its scaffold allows for versatile
functionalization at the amino groups, making it a valuable starting point for creating libraries of
bioactive compounds.[1]

Nomenclature and Identifiers
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A consistent and accurate identification of a chemical entity is paramount for regulatory
compliance, literature searches, and procurement. The key identifiers for this compound are
summarized below.

Identifier Value Source

6-chloroquinazoline-2,4-

IUPAC Name o [2][3]
diamine

CAS Number 18671-95-9 [2]

Molecular Formula CsH7CIN4 [2]

Molecular Weight 194.62 g/mol [2][4]
ZMQPXDMCQOHVLV-

INChl Key [2]

UHFFFAOYSA-N

, C1=CC2=C(C=C1CIl)C(=NC(=
Canonical SMILES [3]
N2)N)N

Chemical Structure

The structural arrangement of 6-Chloroquinazoline-2,4-diamine features a pyrimidine ring
fused to a benzene ring, with a chlorine atom at position 6 and two amino groups at positions 2
and 4. This configuration is crucial for its role as a pharmacophore.
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NH2
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Caption: Chemical structure of 6-Chloroquinazoline-2,4-diamine.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its
behavior in biological systems, including absorption, distribution, metabolism, and excretion
(ADME).

Summary of Properties

The table below consolidates available experimental and predicted data for 6-
Chloroquinazoline-2,4-diamine.

Property Value Type Source
Physical Form Yellow Solid Experimental [2]
XlogP 1.6 Predicted [3]
Storage Temp. 0-5°C Experimental [2]
Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

Experimental Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range typically
signifies a high-purity compound, whereas a broad range often indicates the presence of
impurities.

Methodology (Capillary Method):

o Sample Preparation: Ensure the yellow solid sample is completely dry and finely powdered.

[2]
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Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then,
decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (onset) and the
temperature at which the entire sample becomes a clear liquid (completion). The melting
"point” is reported as this range.

Validation: Perform the measurement in triplicate to ensure reproducibility.

Experimental Protocol: Aqueous Solubility
Determination

Causality: Solubility directly impacts bioavailability and formulation development. The presence

of two basic amino groups and the quinazoline core suggests pH-dependent solubility.

Methodology (Shake-Flask Method):

Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH
2.0, 5.0, 7.4).

Equilibration: Add an excess amount of 6-Chloroquinazoline-2,4-diamine to a known
volume of each buffer in a sealed vial.

Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

Quantification: Carefully extract an aliquot of the clear supernatant. Determine the
concentration of the dissolved compound using a validated analytical method, such as High-
Performance Liquid Chromatography (HPLC) with UV detection.
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» Validation: The presence of solid material at the end of the experiment confirms that a
saturated solution was achieved.

Experimental Protocol: pKa Determination

Causality: The pKa values, which correspond to the ionization constants of the amino groups,
are critical for predicting the compound's charge state at different physiological pHs. This
influences receptor binding, membrane permeability, and solubility.

Methodology (Potentiometric Titration):

o Solution Preparation: Accurately weigh and dissolve a sample of the compound in a suitable
solvent mixture (e.g., water/methanol) to ensure complete dissolution.

« Titration Setup: Use a calibrated pH meter and an automated titrator.

« Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCI) to protonate
the basic nitrogens. Record the pH as a function of the volume of titrant added.

» Data Analysis: Plot the pH versus the volume of titrant. The pKa values can be determined
from the midpoints of the buffer regions in the titration curve. Specialized software is often
used to calculate the pKa from the inflection points of the first derivative of the curve.

» Validation: The experiment should be repeated to ensure the results are consistent.

Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation are achieved through a combination of spectroscopic
techniques.

Mass Spectrometry (MS)

Insight: Mass spectrometry provides the exact mass of the molecule and its fragmentation
pattern, which serves as a molecular fingerprint. Predicted collision cross-section (CCS) values
can aid in identification in ion mobility-mass spectrometry setups.[3]

Predicted Data:
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e Monoisotopic Mass: 194.03592 Da][3]
e Adduct [M+H]*: m/z 195.04320[3]
e Adduct [M+Na]*: m/z 217.02514[3]

Protocol (Electron Impact - EI-MS):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: Bombard the sample with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.[5]

o Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-
charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which plots relative abundance
against the m/z ratio.

* Interpretation: Analyze the molecular ion peak (M*) to confirm the molecular weight. Study
the fragmentation pattern to corroborate the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Insight: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of the molecule. For 6-Chloroquinazoline-2,4-diamine, *H NMR will reveal the
number of different types of protons and their neighboring environments, while 33C NMR will
identify the number of unique carbon atoms.

Protocol (*H and 3C NMR):

o Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent.
Given the presence of exchangeable amine protons (NHz2), DMSO-ds is a highly suitable
solvent as it allows for the observation of these protons.

e Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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e 'H NMR Analysis:

o Chemical Shift (8): Expect aromatic protons in the ~7.0-8.5 ppm region. The NH2 protons
will likely appear as a broad singlet, the position of which can be concentration-dependent.

o Integration: The integral ratios should correspond to the number of protons in each
environment (e.g., 1H, 1H, 1H for the aromatic protons).

o Splitting (Multiplicity): Analyze the coupling patterns (e.g., doublets, singlets) of the
aromatic protons to confirm their positions on the chlorinated benzene ring.

e 13C NMR Analysis: Identify the number of distinct carbon signals. Aromatic and quinazoline
carbons will typically appear in the 110-160 ppm range.

» Validation: Use 2D NMR techniques like COSY (*H-'H correlation) and HSQC (*H-13C
correlation) to definitively assign all proton and carbon signals and confirm the connectivity of
the molecule.

Synthesis and Reactivity

6-Chloroquinazoline-2,4-diamine is a synthetic intermediate. Its synthesis generally follows
established routes for quinazoline chemistry, and its reactivity is key to its utility as a scaffold.

Proposed Synthetic Pathway

A common and effective method for synthesizing the quinazoline-2,4-diamine core starts from
an appropriately substituted aminobenzoic acid.[1] The pathway below is a logical and field-
proven approach.
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Caption: Proposed workflow for the synthesis of 6-Chloroquinazoline-2,4-diamine.

Protocol Steps:
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» Cyclization: 2-Amino-5-chlorobenzoic acid is reacted with urea at elevated temperatures.
This condensation reaction forms the pyrimidine ring, yielding 6-chloroquinazoline-
2,4(1H,3H)-dione.[1]

o Chlorination: The resulting dione is treated with a strong chlorinating agent, such as
phosphorus oxychloride (POCIs), often with a catalytic amount of a base like N,N-
dimethylaniline. This step converts the ketone groups into more reactive chloro groups,
forming the key intermediate 2,4,6-trichloroquinazoline.[6]

e Amination: The dichloro intermediate undergoes nucleophilic aromatic substitution (SnAr)
with ammonia (or an ammonia source). This reaction typically proceeds in a stepwise
manner, with the more reactive C4-Cl being displaced first, followed by the C2-Cl, often
requiring heat, to yield the final product, 6-Chloroquinazoline-2,4-diamine.[7][8]

Chemical Reactivity

The primary utility of 6-Chloroquinazoline-2,4-diamine in drug discovery stems from the
reactivity of its two amino groups. These groups can act as nucleophiles, allowing for the
attachment of various side chains through reactions such as:

e Acylation: Reaction with acid chlorides or anhydrides to form amides.
o Alkylation: Reaction with alkyl halides.

» Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing
agent.

e Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling
reactions to form C-N bonds with aryl halides.

This versatile reactivity enables the systematic exploration of the chemical space around the
guinazoline core to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Drug Discovery

The 2,4-diaminoquinazoline scaffold is a "privileged structure" in medicinal chemistry,
appearing in numerous biologically active compounds.
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Kinase Inhibitors
A primary application is in the development of kinase inhibitors. The 2,4-diaminoquinazoline
core mimics the hinge-binding motif of ATP, allowing it to anchor effectively in the ATP-binding

pocket of many kinases. The amino groups serve as crucial hydrogen bond donors.
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Caption: Role of the scaffold in a typical drug discovery cascade.
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Specifically, derivatives of 6-chloro-quinazoline-2,4-diamine have been synthesized and
investigated as potent and selective inhibitors of p21-Activated Kinase 4 (PAK4), a target
implicated in cancer cell proliferation and migration.[1] The chlorine at the 6-position can be
used to modulate electronic properties or serve as a vector for further modification to explore
interactions with specific sub-pockets of the kinase active site.

Other Therapeutic Areas

Beyond oncology, the quinazoline-2,4-diamine scaffold is found in agents developed for other
indications. For instance, related compounds have been explored for their potential as
antimalarial, antifungal, and anti-inflammatory agents, highlighting the broad therapeutic
applicability of this heterocyclic system.[6][9][10]

Conclusion

6-Chloroquinazoline-2,4-diamine is a high-value chemical intermediate with well-defined
structural features and versatile reactivity. Its physicochemical properties make it a suitable
starting point for the synthesis of drug-like molecules. This guide has provided a consolidated
resource of its known properties, along with standardized, actionable protocols for its
characterization and synthesis. For drug discovery teams, a thorough understanding of this
scaffold is the first step toward rationally designing the next generation of targeted therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [physical and chemical properties of 6-
Chloroquinazoline-2,4-diamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094355#physical-and-chemical-properties-of-6-
chloroquinazoline-2-4-diamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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